molecular formula C22H19NO2S B375992 3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one

3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one

Cat. No.: B375992
M. Wt: 361.5g/mol
InChI Key: MONSINUNUJKKCW-UHFFFAOYSA-N
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Description

3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one is a complex organic compound that features a chromenone core linked to a thiazole ring, which is further substituted with a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-butylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring.

    Coupling with Chromenone: The thiazole derivative is then coupled with 2H-chromen-2-one using a suitable coupling agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and chromenone core play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
  • 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
  • 3-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Uniqueness

3-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]chromen-2-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and structure of the butyl group can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties, distinguishing it from similar compounds with different alkyl groups.

Properties

Molecular Formula

C22H19NO2S

Molecular Weight

361.5g/mol

IUPAC Name

3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C22H19NO2S/c1-2-3-6-15-9-11-16(12-10-15)19-14-26-21(23-19)18-13-17-7-4-5-8-20(17)25-22(18)24/h4-5,7-14H,2-3,6H2,1H3

InChI Key

MONSINUNUJKKCW-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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